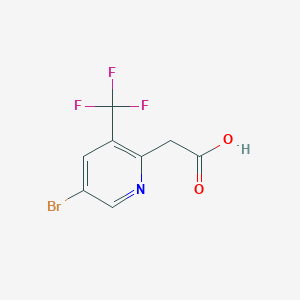

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCPCOKVPFYSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance the biological activity of various compounds, making it a significant feature in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which are instrumental in its biological properties. The presence of these groups can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can selectively inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring significantly increases antimicrobial potency. In one study, derivatives with trifluoromethyl groups demonstrated selective activity against Chlamydia, highlighting their potential as starting points for new drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds reveals that the positioning and nature of substituents significantly affect biological outcomes. The trifluoromethyl group enhances electron-withdrawing properties, improving binding interactions with biological targets. In studies involving related pyridine derivatives, it was observed that modifications at the para position could lead to either increased or decreased activity depending on the nature of the substituent .

Case Study 1: Antichlamydial Activity

A study exploring the antichlamydial activity of pyridine derivatives found that compounds with trifluoromethyl substitutions were more effective than their non-fluorinated counterparts. The mechanism involved disruption of chlamydial inclusion formation without affecting host cell viability. This suggests that this compound may possess similar properties, warranting further investigation .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies on related compounds indicated varying degrees of toxicity towards mammalian cell lines. Compounds were evaluated for mutagenicity using Drosophila melanogaster assays, showing that many derivatives were non-mutagenic while maintaining antimicrobial efficacy . This is crucial for assessing the safety profile of this compound in potential therapeutic applications.

Data Tables

| Compound | Biological Activity | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Compound A | Antichlamydial | 10 | High |

| Compound B | COX-2 Inhibition | 0.04 | Moderate |

| Compound C | Cytotoxicity | >50 | Low |

Scientific Research Applications

Overview

2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid, with the molecular formula C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol, is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a trifluoromethyl group, enhance its biological activity and reactivity, making it a valuable candidate for drug development and other scientific applications.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its enhanced biological properties:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups can exhibit increased antimicrobial potency. For instance, derivatives have shown effectiveness against Chlamydia trachomatis, suggesting that this compound may also possess similar properties.

- Anti-inflammatory Properties : The compound's ability to interact with various biological targets makes it a candidate for developing anti-inflammatory agents. Studies have indicated that pyridine derivatives often show anti-inflammatory effects, which could be attributed to their ability to modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The positioning of the trifluoromethyl group significantly enhances the electron-withdrawing properties of the molecule, improving binding interactions with specific targets. Research has shown that modifications at various positions on the pyridine ring can lead to different biological outcomes, emphasizing the importance of structural optimization in drug design.

Case Study 1: Antichlamydial Activity

A notable study focused on the antichlamydial activity of pyridine derivatives revealed that compounds featuring trifluoromethyl substitutions were more effective than their non-fluorinated counterparts. The mechanism involved disruption of chlamydial inclusion formation without affecting host cell viability, indicating a promising avenue for new therapeutic agents against chlamydial infections.

Case Study 2: Pain Management

Another area of research involves the synthesis of related compounds for pain management. The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been linked to the development of drugs targeting transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. This suggests that derivatives of this compound could lead to novel treatments for pain and inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with its analogs:

Key Observations:

Substituent Position Effects :

- The 5-Br, 3-CF₃ configuration in the target compound contrasts with analogs like 3-Bromo-6-methyl (CAS 1214374-30-7) and 6-Cl, 4-CF₃ (CAS 1393573-59-5). Positional differences alter electronic distribution and steric bulk, affecting reactivity and binding interactions in biological systems.

- The -CF₃ group at the 3-position (target) versus 4-position (CAS 1393573-59-5) significantly impacts lipophilicity. The 3-CF₃ group may enhance membrane permeability compared to 4-CF₃.

Halogen vs. Trifluoromethyl Trade-offs: Replacing Br with Cl (e.g., CAS 1000522-34-8) reduces molecular weight (~253 vs. The 5-Br substituent in the target compound offers a larger atomic radius than 4-Cl (CAS 1000567-55-4), which may influence π-stacking interactions in supramolecular chemistry.

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid generally proceeds through the following key stages:

- Preparation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine as a key intermediate.

- Functional group transformations including nitration, reduction, and bromination.

- Introduction of the acetic acid side chain via malonate chemistry and hydrolysis.

A representative synthetic pathway is outlined below based on a detailed patent (CN109232399B):

| Step | Reaction | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | Diethyl malonate, sodium hydride, 2-chloro-3-trifluoromethyl-5-nitropyridine, THF, 0 °C to 25 °C, 16-24 h | Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate |

| 2 | Hydrolysis and decarboxylation | Concentrated HCl (6N), reflux at 100 °C, 24 h | 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine |

| 3 | Reduction | Iron powder, acetic acid, 40-80 °C, 24 h | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine |

| 4 | Bromination via Sandmeyer reaction | Cupric bromide, tert-butyl nitrite, acetonitrile, 25 °C, 2 h | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine |

Subsequent steps involve oxidation and functionalization to introduce the acetic acid group at the 2-position of the pyridine ring, completing the synthesis of this compound.

Detailed Stepwise Preparation and Conditions

Step 1: Formation of Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate

- Diethyl malonate is dissolved in tetrahydrofuran (THF) and cooled to 0 °C.

- Sodium hydride is added to generate the malonate anion.

- A THF solution of 2-chloro-3-trifluoromethyl-5-nitropyridine is added dropwise.

- The reaction proceeds at room temperature (10-25 °C) for 16-24 hours.

- Workup includes extraction with ethyl acetate, washing, drying, and solvent removal.

- Yield: Approximately 140% (likely crude mass including solvent or impurities) indicating high conversion.

Step 2: Hydrolysis and Decarboxylation

- The malonate intermediate is refluxed in 6N hydrochloric acid at 100 °C overnight.

- After cooling, extraction and washing steps yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

- Yield: 76.6% under optimized conditions.

| Example | HCl Molarity | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6N | 100 | 24 | 76.6 |

| 7 | 2N | 80 | 24 | 30 |

| 8 | 2N | 100 | 24 | 45 |

| 9 | 8N | 100 | 24 | 58 |

Higher acid concentration and temperature favor better yields.

Step 3: Reduction of Nitro to Amine

- The nitro compound is suspended in acetic acid.

- Iron powder is added in batches at 40 °C, then heated to 80 °C for 24 hours.

- Workup involves filtration, extraction, and washing.

- Yield: 83.6%.

| Example | Molar Ratio (Compound 3 : Fe) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | 1 : 2.6 | 80 | 24 | 83.6 |

| 11-13 | Varied | Varied | Varied | Data not specified |

Step 4: Bromination via Sandmeyer-type Reaction

- The amine is dissolved in acetonitrile.

- Cupric bromide and tert-butyl nitrite are added at 25 °C.

- Reaction proceeds for 2 hours.

- Extraction and purification by distillation or column chromatography yield 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

- Molar ratio of amine : CuBr2 : tert-butyl nitrite is 1 : 1.1 : 3.1.

Conversion to this compound

While the patent primarily details the preparation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, the acetic acid derivative is typically prepared by:

- Oxidation of the methyl group to the corresponding acetic acid.

- Common methods include oxidation with potassium permanganate or other strong oxidants under controlled conditions.

- Alternatively, malonate alkylation followed by hydrolysis can introduce the acetic acid side chain at the 2-position.

Summary Table of Key Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Malonate alkylation | Diethyl malonate, NaH, 2-chloro-3-trifluoromethyl-5-nitropyridine, THF, 0-25 °C, 16-24 h | ~140% (crude) | High conversion |

| 2 | Hydrolysis and decarboxylation | 6N HCl, reflux 100 °C, 24 h | 76.6 | Optimized acid concentration & temp |

| 3 | Nitro reduction | Fe powder, acetic acid, 40-80 °C, 24 h | 83.6 | Efficient reduction |

| 4 | Sandmeyer bromination | CuBr2, tert-butyl nitrite, acetonitrile, 25 °C, 2 h | Not specified | Mild conditions, good selectivity |

Research Findings and Practical Considerations

- The described synthetic route is advantageous due to relatively mild reaction conditions, readily available reagents, and suitability for scale-up.

- The overall yield for the multi-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine is about 31.1%, which is considered efficient for complex heterocyclic intermediates.

- The use of iron powder for nitro reduction is cost-effective and environmentally benign compared to catalytic hydrogenation.

- The Sandmeyer bromination using cupric bromide and tert-butyl nitrite provides selective bromination at the desired position.

- Optimization of acid concentration and temperature in hydrolysis significantly impacts yield and purity.

Additional Notes

- No direct preparation method exclusively for this compound was found in the reviewed patents, but the above intermediate preparation is foundational.

- The acetic acid functionality is commonly introduced by malonate alkylation and subsequent hydrolysis or by oxidation of methyl substituents.

- Alternative bromination methods or direct acetic acid introduction strategies may exist but require further literature review beyond the current patent scope.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer: The compound is typically synthesized via multi-step protocols involving halogenation, coupling, and carboxylation. For example, bromoacetic acid tert-butyl ester (as in ) may serve as a precursor, with Suzuki-Miyaura coupling or nucleophilic substitution to introduce the pyridine core. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity (DMF or THF), and temperature (60–100°C) to improve yield. Monitoring intermediates via LCMS (e.g., m/z 757 [M+H]+ as in ) ensures stepwise progression. Purity is validated using HPLC (retention time analysis; e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise from bromine and trifluoromethyl groups?

- Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for structural elucidation . Heavy atoms like bromine increase electron density, complicating data collection but enabling anomalous dispersion for phase resolution. Trifluoromethyl groups may induce disorder; refining with restraints (e.g., DFIX in SHELX) improves model accuracy. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly regarding fluorine and bromine nuclei?

- Methodological Answer:

- 19F NMR : Detects trifluoromethyl signals (δ -60 to -70 ppm), with decoupling to resolve splitting from adjacent protons.

- 1H NMR : Aromatic protons on the pyridine ring appear deshielded (δ 7.5–9.0 ppm); bromine’s inductive effect shifts nearby protons upfield.

- LCMS/HPLC : Validates molecular weight and purity (e.g., >95% by area normalization) .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic results be resolved?

- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). Use variable-temperature NMR to probe conformational flexibility. Complement crystallography with DFT calculations (e.g., Gaussian) to model solution-state geometries. Cross-validate with IR spectroscopy for functional group consistency .

Q. What strategies mitigate decomposition or instability during storage and handling?

- Methodological Answer:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyridine nitrogen (LUMO-rich) is prone to electrophilic attack, while the acetic acid moiety (HOMO-rich) participates in hydrogen bonding. MD simulations (e.g., AMBER) model solvation effects on reactivity .

Q. What are the best practices for quantifying trace impurities in this compound, and how are they structurally identified?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.